Hydrazinecarbohydrazonoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarbohydrazonoyl fluoride is an organic compound that contains both hydrazine and fluorine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrazinecarbohydrazonoyl fluoride can be synthesized through several methods. One common approach involves the reaction of hydrazine with a fluorinating agent under controlled conditions. For instance, the reaction of hydrazine with fluorine gas or hydrogen fluoride can yield this compound. The reaction typically requires a catalyst and is conducted at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes utilize advanced equipment to handle the highly reactive and corrosive nature of fluorine and hydrogen fluoride. Safety measures are paramount due to the hazardous nature of the reactants and products .
Chemical Reactions Analysis
Types of Reactions: Hydrazinecarbohydrazonoyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different fluorinated derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives with altered fluorine content.
Substitution: The fluorine atom in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorinated hydrazine derivatives, while substitution can produce a variety of functionalized compounds .
Scientific Research Applications
Hydrazinecarbohydrazonoyl fluoride has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in biochemical studies, particularly in enzyme inhibition and protein modification.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs with enhanced bioavailability and stability.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism by which hydrazinecarbohydrazonoyl fluoride exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The fluorine atom’s high electronegativity allows it to form strong bonds with hydrogen and carbon atoms, influencing the compound’s reactivity and stability. This interaction can inhibit enzyme activity or modify protein structures, leading to various biochemical effects .
Comparison with Similar Compounds
Hydrazinecarbohydrazonoyl chloride: Similar in structure but contains a chlorine atom instead of fluorine.
Hydrazinecarbohydrazonoyl bromide: Contains a bromine atom, offering different reactivity and applications.
Fluorohydrazine: A simpler compound with only one fluorine atom attached to the hydrazine group
Uniqueness: Hydrazinecarbohydrazonoyl fluoride is unique due to the presence of both hydrazine and fluorine functional groups, which confer distinct chemical properties. The fluorine atom’s high electronegativity and bond strength make the compound highly reactive and stable under various conditions, distinguishing it from its analogs .
Properties
CAS No. |
148174-99-6 |
---|---|
Molecular Formula |
CH5FN4 |
Molecular Weight |
92.08 g/mol |
IUPAC Name |
N,N'-diaminocarbamimidoyl fluoride |
InChI |
InChI=1S/CH5FN4/c2-1(5-3)6-4/h3-4H2,(H,5,6) |
InChI Key |
HXBGUDDYVAXAHF-UHFFFAOYSA-N |
Canonical SMILES |
C(=NN)(NN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.